Bod hydrochloride

Catalog No.
S3314185
CAS No.
98537-38-3
M.F
C12H20ClNO3
M. Wt
261.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bod hydrochloride

CAS Number

98537-38-3

Product Name

Bod hydrochloride

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethanamine;hydrochloride

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

InChI

InChI=1S/C12H19NO3.ClH/c1-8-5-11(15-3)9(6-10(8)14-2)12(7-13)16-4;/h5-6,12H,7,13H2,1-4H3;1H

InChI Key

VWLXLXAFFFEQTG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C(CN)OC)OC.Cl

Canonical SMILES

CC1=CC(=C(C=C1OC)C(CN)OC)OC.Cl

Bod hydrochloride is a chemical compound that belongs to the class of hydrochlorides, which are salts formed from the reaction of hydrochloric acid with a base. The term "Bod" refers to a specific organic base, and when it reacts with hydrochloric acid, it results in the formation of Bod hydrochloride. This compound typically appears as a white crystalline solid and is soluble in water, making it useful in various applications.

Typical of hydrochloride salts. The primary reaction involves its dissociation in water, where it releases hydronium ions and chloride ions:

Bod HClBod++Cl\text{Bod HCl}\rightleftharpoons \text{Bod}^++\text{Cl}^-

This dissociation is crucial for its behavior as an acid in aqueous solutions. Additionally, Bod hydrochloride can undergo reactions typical of amines and other functional groups present in its structure, such as acylation and alkylation.

Bod hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures often demonstrate antimicrobial, antiviral, and anticancer properties. For instance, studies have shown that derivatives of Bod can inhibit various pathogens and cancer cell lines, suggesting that Bod hydrochloride may also possess similar therapeutic potential.

The synthesis of Bod hydrochloride typically involves the neutralization of the corresponding organic base (Bod) with hydrochloric acid. The general procedure can be outlined as follows:

  • Preparation of the Base: Synthesize or obtain the organic base (Bod).
  • Neutralization Reaction: Mix the organic base with an aqueous solution of hydrochloric acid.
  • Crystallization: Allow the solution to evaporate or cool to precipitate Bod hydrochloride crystals.
  • Purification: Filter and dry the obtained crystals for further use.

Alternative methods may include microwave-assisted synthesis or other eco-friendly techniques that enhance yield and reduce reaction time.

Bod hydrochloride finds applications across various fields:

  • Pharmaceuticals: Used as an active ingredient or intermediate in drug formulations.
  • Research: Utilized in biochemical studies to explore its biological effects.
  • Chemical Synthesis: Serves as a reagent in organic synthesis for various derivatives.

Interaction studies involving Bod hydrochloride often focus on its pharmacokinetics and potential drug-drug interactions. These studies assess how Bod hydrochloride behaves in biological systems, including absorption rates, metabolism, and excretion patterns. Understanding these interactions is essential for predicting efficacy and safety profiles when used alongside other medications.

Bod hydrochloride shares similarities with several other compounds in terms of structure and biological activity. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Triazole DerivativesHeterocyclicAntimicrobial, anticancerBroad range of substituents
8-HydroxyquinolineAromatic compoundAntiviral, anticancerKnown for its diverse biological effects
Bismuth CompoundsMetal-basedAntibacterialMulti-targeted action against pathogens

Uniqueness of Bod Hydrochloride:

  • Bod hydrochloride's unique structure allows it to interact specifically with certain biological targets, potentially offering unique therapeutic benefits compared to more common compounds like triazoles or 8-hydroxyquinoline derivatives.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.1131712 g/mol

Monoisotopic Mass

261.1131712 g/mol

Heavy Atom Count

17

Dates

Last modified: 02-18-2024

Explore Compound Types